Potency & Selectivity Profiling Deficiency for 4-Cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
A prior report citing an IC50 of 28 µM for this compound was annotated as indicating it can be 'neither potent nor selective' . No comparator data is available to benchmark this activity. Searches of authoritative databases, including BindingDB and ChEMBL, return no target-specific quantitative inhibition data for this compound, in stark contrast to other well-characterized oxadiazole-based inhibitors like the GSK-3β inhibitor TWS119 (IC50 = 30 nM) .
| Evidence Dimension | Target-specific inhibitory potency |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | TWS119 (GSK-3β inhibitor) IC50 = 30 nM |
| Quantified Difference | N/A |
| Conditions | Cross-study; biochemical assay for TWS119 |
Why This Matters
The lack of defined potency and selectivity metrics precludes any evidence-based selection of this compound for target-specific studies, representing a critical procurement risk.
- [1] Hypothesis. Comment by Christopher Southan (2017). 'With a reported IC50 of 28 µM, this compound can be neither potent nor selective.' Imported from PubMed Commons. View Source
